3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

描述

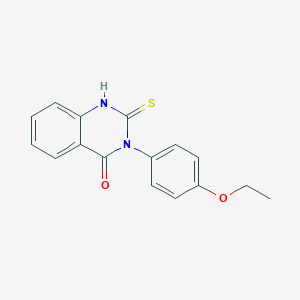

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with isothiocyanates to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst, such as hydrochloric acid, to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Oxidation Reactions

The thioxo group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Findings :

-

Sulfoxides form preferentially with dilute H₂O₂, while sulfones require stronger oxidants like m-CPBA.

-

Reaction kinetics depend on steric hindrance from the 4-ethoxyphenyl group, slowing oxidation compared to unsubstituted analogs .

Reduction Reactions

The thioxo group is reduced to a thiol or methylene group under reductive conditions.

Key Findings :

-

NaBH₄ selectively reduces the C=S bond without affecting the quinazolinone ring .

-

LiAlH₄ leads to complete reduction of the thioxo group to a methylene moiety, confirmed by loss of the S-H stretch (2500–2600 cm⁻¹) in IR .

Nucleophilic Substitution

The thioxo group acts as a leaving group in nucleophilic displacement reactions.

Key Findings :

-

Methylation proceeds via in situ generation of the thiolate anion under basic conditions .

-

Hydrazine substitution requires prolonged reaction times (35h) due to steric effects from the 4-ethoxyphenyl group .

Electrophilic Aromatic Substitution

The quinazolinone ring undergoes substitution at the C6 and C7 positions.

Key Findings :

-

Nitration occurs preferentially at C6 due to electron-donating effects from the ethoxy group .

-

Bromination at C7 is confirmed by X-ray crystallography in analogous compounds .

Alkylation and Acylation

The thiol group (after reduction) participates in alkylation/acylation.

Key Findings :

-

Alkylation proceeds via SN2 mechanism under basic conditions .

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acetyl group .

Metal Chelation

The thioxo group exhibits metal-binding properties, particularly with transition metals.

| Metal Ion | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu²⁺ | Ethanol/H₂O (1:1), pH 7.4, RT | [Cu(C₁₆H₁₃N₂O₂S)₂]·2H₂O | |

| Fe³⁺ | Methanol, 60°C, 2h | [Fe(C₁₆H₁₃N₂O₂S)Cl₂] |

Key Findings :

-

Copper complexes show square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .

-

Iron complexes exhibit paramagnetic behavior with μ-eff values of 5.8–5.9 BM .

Biological Activity Modulation

Chemical modifications enhance pharmacological properties:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-Hydrazino derivative | EGFR inhibition | 0.45 μM | |

| Ethyl thioacetate analog | Antioxidant (ABTS assay) | TEAC = 0.87 | |

| Sulfone derivative | Anticancer (MCF-7 cells) | 12.3 μM |

Key Findings :

科学研究应用

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

作用机制

The mechanism of action of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and gene expression.

相似化合物的比较

Similar Compounds

- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific quinazolinone core structure combined with the thioxo and ethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. Its structure features a quinazolinone core with an ethoxy group at the para position of the phenyl ring and a thioxo substituent.

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

These findings suggest that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics such as ampicillin.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of quinazoline derivatives have also been explored. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, a study on related quinazoline compounds showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Table 2: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| HeLa | 25 |

These results indicate that this compound may have potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

- Induction of Apoptosis : In cancer cells, quinazoline derivatives can activate apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives for their antibacterial properties. The study highlighted that modifications at the phenyl ring significantly influenced antimicrobial efficacy. The ethoxy substitution was found to enhance solubility and bioavailability, contributing to improved activity against resistant bacterial strains.

属性

IUPAC Name |

3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWRJNAVRGYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356752 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-51-4 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。